molecular formula C8H15NO2 B1598382 1-methylazepane-2-carboxylic Acid CAS No. 5227-51-0

1-methylazepane-2-carboxylic Acid

Cat. No.: B1598382
CAS No.: 5227-51-0
M. Wt: 157.21 g/mol
InChI Key: ZIXXDILCCSWEGB-UHFFFAOYSA-N
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Description

1-Methylazepane-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H15NO2 It is a derivative of azepane, a seven-membered nitrogen-containing ring, with a carboxylic acid functional group at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazepane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 6-amino-1-heptanol in the presence of methanol and a γ-Al2O3 catalyst under supercritical CO2 conditions at high temperatures (around 380°C) . This method ensures efficient cyclization, although lower temperatures may favor N- and O-methylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazepane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces acid chlorides or other substituted derivatives.

Scientific Research Applications

1-Methylazepane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the nitrogen atom in the azepane ring can act as a nucleophile or base in various reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Methylazepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered analogs

Properties

IUPAC Name

1-methylazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-6-4-2-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXDILCCSWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401646
Record name 1-methylazepane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5227-51-0
Record name 1-methylazepane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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